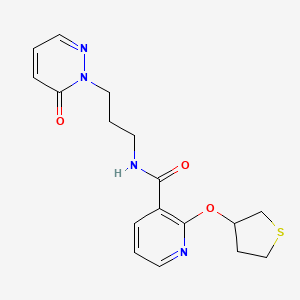

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Description

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is an intricate organic compound that encompasses various functional groups, exhibiting potentially significant applications across different scientific domains.

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c22-15-5-2-9-20-21(15)10-3-8-18-16(23)14-4-1-7-19-17(14)24-13-6-11-25-12-13/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXSUWTXYFALFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Reactants: : The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically starts with nicotinic acid, pyridazine derivatives, and tetrahydrothiophene derivatives.

Formation of Intermediate Compounds: : The precursor compounds undergo condensation reactions, often catalyzed by suitable acids or bases, leading to the formation of intermediate structures.

Coupling Reactions: : These intermediates are then subjected to coupling reactions, which are facilitated by reagents such as EDCI or DCC (typically used in amide bond formations), to finally synthesize the target compound under controlled conditions such as temperature, pH, and solvent choice.

Industrial Production Methods:

Bulk Synthesis: : The industrial production involves large-scale synthesis using flow reactors to maintain optimal reaction conditions.

Purification Processes: : The compound is purified through chromatographic techniques, and crystallization methods ensure high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, especially involving the sulfur atom in the tetrahydrothiophene moiety, leading to sulfoxides or sulfones.

Reduction: : The nicotinamide ring can participate in reduction reactions, often altering the electronic properties of the molecule.

Substitution: : Halogenation or nitration can occur on the aromatic rings, introducing functional groups that can further alter the chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: : Compounds such as potassium permanganate or hydrogen peroxide can oxidize sulfur in the tetrahydrothiophene ring.

Reducing Agents: : Common reducers like lithium aluminium hydride or sodium borohydride are used in the reduction processes.

Solvents: : Organic solvents like DMSO, DMF, or acetonitrile are often employed to dissolve the compound and reactants.

Major Products Formed:

Sulfoxides/Sulfones: : Oxidation results in the formation of these compounds.

Reduced Nicotinamides: : Reduction yields these derivatives, potentially impacting biological activity.

Scientific Research Applications

Chemistry: : This compound serves as a versatile building block for synthesizing complex molecules with potential use in pharmaceuticals and organic materials.

Biology: : It may act as a bioactive molecule interacting with various biological targets, offering insights into enzyme inhibition or receptor binding.

Medicine: : Its structural features suggest potential pharmaceutical applications, especially in developing therapeutic agents.

Industry: : Its unique functional groups make it suitable for materials science, possibly contributing to the development of novel polymers or advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: : The compound may inhibit or modulate enzyme activity, altering biochemical pathways.

Receptor Binding: : It could bind to specific receptors, influencing signal transduction pathways.

Cellular Effects: : Through these interactions, it might impact cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Nicotinamide Derivatives: : Compounds like N-methyl-nicotinamide share the nicotinamide core, but differ in substituent patterns and biological activity.

Pyridazine Derivatives: : Compounds such as pyridazine-3-carboxamide exhibit similar core structures but have diverse reactivity and applications.

Tetrahydrothiophene Analogs: : Molecules like 3-tetrahydrothiophenylamine have the tetrahydrothiophene moiety, showcasing similar chemical behavior but varying in functional group attachment.

Highlighting Uniqueness:

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to its complex structure, combining multiple functional groups from different chemical families. This unique arrangement grants it diverse reactivity and potential across various scientific and industrial fields.

Hope this covers the essence of the compound comprehensively! Would love to discuss any particular section or dive deeper into related topics.

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, a compound with the CAS number 2034470-78-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₄O₃S |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 2034470-78-3 |

The compound features a pyridazine ring along with a tetrahydrothiophene moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes involved in inflammatory pathways, which can lead to analgesic and anti-inflammatory effects.

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Interaction : It may also interact with receptors involved in pain signaling pathways.

Case Studies and Research Findings

Recent studies have explored the efficacy of similar compounds in the context of anti-inflammatory and analgesic activities:

- A study published in PubMed demonstrated that derivatives of pyridazine exhibited significant COX-2 inhibition and analgesic effects, suggesting that compounds with similar structures may provide therapeutic benefits .

- Another research highlighted the synthesis and screening of pyridazinone derivatives, which showed promising anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | COX-2 Inhibition (%) | Analgesic Efficacy (%) |

|---|---|---|

| N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2... | TBD | TBD |

| 6-benzyl-2-methylpyridazin-3(2H)-one | 96 | 47 |

| 6-benzoyl-2-propylpyridazin-3(2H)-one | 99 | 46 |

These comparisons indicate that while specific data for the target compound is still being established, related derivatives demonstrate significant biological activity that may be indicative of similar potential in N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2...

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.